molecular formula C14H24N4O3Si B2554444 Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate CAS No. 2305255-26-7

Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate

Cat. No. B2554444
M. Wt: 324.456
InChI Key: SUCXCDNLTSUFAV-UHFFFAOYSA-N
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Description

Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate is a versatile chemical compound used in diverse scientific research for its multi-dimensional applications, ranging from organic synthesis to drug discovery and material science advancements. It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H24N4O3Si/c1-14(2,3)21-13(19)12-11(9-15)18(17-16-12)10-20-7-8-22(4,5)6/h7-8,10H2,1-6H3 . This indicates that the molecule contains 14 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 silicon atom.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 324.46 . It is a powder at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of tert-butyl and related triazole compounds in the synthesis of various heterocyclic structures. For instance, the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles from ester tert-butoxycarbonylhydrazones highlights the role of tert-butyl triazole derivatives as intermediates in creating compounds with potential biological activity (Aysun Lkizler, N. Demirbas, Aykut A. Lkizler, 1996). Similarly, halogen-containing heteroaromatic carbenes based on the 1,2,4-triazole series, including tert-butyl-substituted varieties, have been synthesized for their unique chemical properties and reactivity (N. V. Glinyanaya et al., 2021).

Catalysis and Synthetic Methodologies

Tert-butyl triazole derivatives are also pivotal in catalysis and the development of new synthetic methodologies. A study on ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates showcases the application of these compounds in creating triazole-based scaffolds, which are valuable in the synthesis of biologically active compounds and peptidomimetics (S. Ferrini et al., 2015). Another example is the development of a triazine-based tert-butylating reagent, TriAT-tBu, for the tert-butylation of alcohols and carboxylic acids, highlighting the versatility of tert-butylated compounds in facilitating various organic transformations (Kohei Yamada et al., 2016).

Pharmaceutical and Biological Applications

Compounds derived from tert-butyl triazole derivatives have shown promise in pharmaceutical applications. For instance, the synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors demonstrates the potential therapeutic applications of these derivatives (M. Sydnes et al., 2006). Moreover, the synthesis and antitumor activity of specific triazole-thiazol-2-amine derivatives indicate the role of tert-butyl triazole compounds in developing new anticancer agents (叶姣 et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3Si/c1-14(2,3)21-13(19)12-11(9-15)18(17-16-12)10-20-7-8-22(4,5)6/h7-8,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCXCDNLTSUFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N(N=N1)COCC[Si](C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate

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